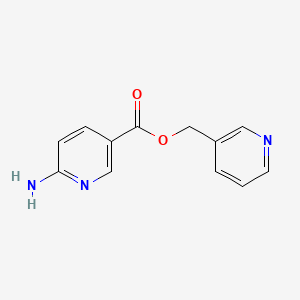

Nicotinyl 6-aminonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinyl 6-aminonicotinate is an organic compound with the molecular formula C12H11N3O2. This compound is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with an amino group and a pyridinylmethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis and Stability

Nicotinyl 6-aminonicotinate undergoes pH-dependent hydrolysis in aqueous solutions :

Degradation Kinetics :

-

Mechanism :

-

Acidic conditions (pH 4–6): Hydronium ion-catalyzed hydrolysis of the protonated ester.

-

Alkaline conditions (pH >7): Hydroxyl ion-catalyzed hydrolysis.

-

pH-Rate Profile :

| pH | Dominant Catalytic Pathway | Rate Constant (×10⁻⁴ s⁻¹) |

|---|---|---|

| 4.0 | Hydronium ion catalysis | 1.2 |

| 5.9 | Water catalysis (minimum) | 0.8 |

| 10.0 | Hydroxyl ion catalysis | 5.6 |

-

Hydrolysis is fastest under alkaline conditions, limiting the compound’s stability in high-pH environments .

Comparative Reactivity in Derivative Formation

This compound serves as a precursor for prodrugs targeting 6-phosphogluconate dehydrogenase (6PGD):

Intracellular Hydrolysis :

-

Esters like 5i (1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate) hydrolyze intracellularly to release 6-aminonicotinic acid, which is converted to 6-amino-NADP⁺ via the Preiss–Handler pathway .

-

Hydrolysis efficiency depends on ester structure:

Metabolite Analysis :

| Compound | 6PG Accumulation (Fold Increase) | H3K9me3 Restoration (Fold) |

|---|---|---|

| 6AN | 180 | 2.5 |

| 5i | 150 | 3.0 |

-

5i outperforms 6-aminonicotinamide (6AN) in restoring histone methylation (H3K9me3) and inhibiting 6PGD .

Critical Factors Influencing Reactivity

Aplicaciones Científicas De Investigación

Cancer Treatment

Nicotinyl 6-aminonicotinate has shown promise in the treatment of various cancers, particularly pancreatic cancer. Research indicates that derivatives of 6-aminonicotinic acid, including this compound, can inhibit 6-phosphogluconate dehydrogenase (6PGD), an enzyme critical in the oxidative phase of the pentose phosphate pathway (PPP), which is often upregulated in cancer cells.

Case Study: Pancreatic Cancer

- A specific derivative, identified as compound 5i , exhibited significant antiproliferative activity against PDAC cells while showing reduced neurotoxicity compared to traditional inhibitors like 6-aminonicotinamide (6AN). This suggests a favorable therapeutic profile for targeting metastatic cancer cells without affecting neuronal health .

Dermatological Applications

This compound has also been investigated for its potential in treating skin conditions such as psoriasis.

Topical Application

- A clinical study reported that a 1.5% aqueous solution of 6-aminonicotinamide, which is closely related to this compound, led to substantial improvement or complete clearing of psoriasis symptoms after four weeks of treatment. This highlights the compound's efficacy in dermatological applications .

Pharmacokinetics and Stability Studies

Understanding the stability and degradation kinetics of this compound is crucial for its application in therapeutic settings.

Degradation Kinetics

- Research has shown that the degradation of this compound in aqueous buffer solutions varies with pH levels, demonstrating pseudo-first-order kinetics across a range from pH 4.0 to 10.0. This information is vital for formulating stable pharmaceutical preparations .

Data Summary

Mecanismo De Acción

The mechanism of action of Nicotinyl 6-aminonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic acid (3-pyridinecarboxylic acid): Known for its role as a vitamin (niacin) and its use in treating pellagra.

Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.

Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation.

Uniqueness

Nicotinyl 6-aminonicotinate is unique due to its dual functional groups (amino and ester), which provide versatility in chemical reactions and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.

Propiedades

Número CAS |

70022-05-8 |

|---|---|

Fórmula molecular |

C12H11N3O2 |

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15) |

Clave InChI |

NQXJJZAGIYNYLT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |

SMILES canónico |

C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.